4-fluoronaphthalene-1-sulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

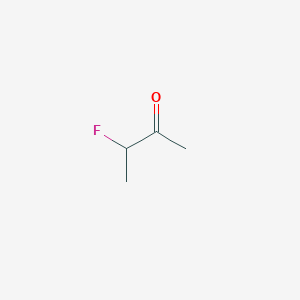

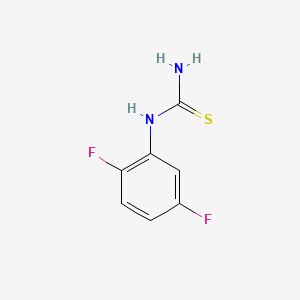

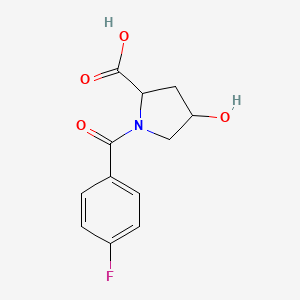

The compound 4-fluoronaphthalene-1-sulfonyl chloride is a chemical species that is part of the broader class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic ring. The fluorine atom in the 4-position of the naphthalene ring adds to the electronic characteristics of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-fluoronaphthalene-1-sulfonyl chloride, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 3-[18F]fluoropropanesulfonyl chloride involves a two-step radiosynthesis, which could offer a parallel for synthesizing the fluoronaphthalene derivative . The preparation of sulfonyl chlorides and fluorides from their respective precursors is a common synthetic approach, as seen in the synthesis of heteroaryl sulfonyl(VI) fluoride from its chloride counterpart .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be influenced by the substituents on the aromatic ring. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the orientation of the sulfonyl oxygen atoms is affected by the steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom . This suggests that in 4-fluoronaphthalene-1-sulfonyl chloride, similar steric and electronic effects may influence the molecular conformation.

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity towards nucleophiles, such as amines, to form sulfonamides. The reactivity can vary depending on the nature of the amine and the sulfonyl halide used. For instance, aliphatic sulfonyl fluorides showed good results with functionalized amines, while the corresponding chlorides were less effective . This indicates that 4-fluoronaphthalene-1-sulfonyl chloride could potentially react with amines to form sulfonamides under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure and the nature of their substituents. The presence of a fluorine atom can affect the compound's polarity, boiling point, and solubility. The intrinsic lyoluminescence of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives suggests that such compounds can act as reducing or oxidizing agents in certain conditions . Additionally, the stability of sulfonamides derived from sulfonyl chlorides against enzymatic degradation is an important property for their potential use in medical imaging .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Chemical Synthesis

- Summary of the Application: 4-Fluoronaphthalene-1-sulfonyl Chloride is used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

- Methods of Application or Experimental Procedures: A new protocol features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

- Results or Outcomes: The new transition-metal-free one-pot method for the concise preparation of sulfonyl fluorides from sulfonates or sulfonic acids was developed . The high efficiency and compatibility were demonstrated under mild reaction conditions from readily available and easy-handling reagents .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoronaphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYRYVTYJSUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379147 |

Source

|

| Record name | 4-fluoronaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoronaphthalene-1-sulfonyl Chloride | |

CAS RN |

316-69-8 |

Source

|

| Record name | 4-fluoronaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 316-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)